molecular formula C11H13NO3 B13667719 (S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid

(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid

Cat. No.: B13667719
M. Wt: 207.23 g/mol
InChI Key: YCXXRXASYDGLNE-UHFFFAOYSA-N
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Description

(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid is a chiral compound that features a benzofuran moiety linked to an amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid typically involves the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Amino Acid Coupling: The benzofuran derivative is then coupled with an amino acid precursor under conditions that favor the formation of the desired chiral center.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or double bonds within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzofuran ring or the amino acid side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a building block for drug development, particularly in designing molecules with specific chiral centers.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigating its effects on biological systems, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism by which (S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid exerts its effects would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    ®-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid: The enantiomer of the compound, which may have different biological activities.

    Benzofuran Derivatives: Compounds with similar benzofuran structures but different functional groups.

    Amino Acid Derivatives: Compounds with similar amino acid backbones but different aromatic moieties.

Uniqueness

(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid is unique due to its specific chiral center and the combination of benzofuran and amino acid structures, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-4-ylamino)propanoic acid

InChI

InChI=1S/C11H13NO3/c1-7(11(13)14)12-9-3-2-4-10-8(9)5-6-15-10/h2-4,7,12H,5-6H2,1H3,(H,13,14)

InChI Key

YCXXRXASYDGLNE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=C2CCOC2=CC=C1

Origin of Product

United States

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